2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one

Description

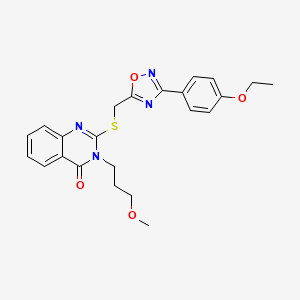

Key structural modifications include:

- A 1,2,4-oxadiazole ring substituted with a 4-ethoxyphenyl group at position 3.

- A thioether linkage connecting the oxadiazole moiety to the quinazolinone core.

- A 3-methoxypropyl chain at position 3 of the quinazolinone.

These modifications are strategically designed to enhance bioavailability and target specificity.

Properties

IUPAC Name |

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methoxypropyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4S/c1-3-30-17-11-9-16(10-12-17)21-25-20(31-26-21)15-32-23-24-19-8-5-4-7-18(19)22(28)27(23)13-6-14-29-2/h4-5,7-12H,3,6,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVDKEKFKIJOGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting 4-ethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

-

Attachment of the Oxadiazole to the Quinazolinone Core: : The oxadiazole derivative is then coupled with a quinazolinone precursor. This step may involve nucleophilic substitution reactions, where the oxadiazole moiety is introduced to the quinazolinone core via a suitable leaving group.

-

Introduction of the Thioether Linkage: : The thioether linkage is formed by reacting the intermediate with a thiol compound, such as 3-mercaptopropyl methoxy ether, under basic conditions.

-

Final Functionalization: : The final product is obtained after purification steps, which may include recrystallization or chromatographic techniques to ensure the desired purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield, reduce costs, and ensure scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to the formation of amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

-

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed under appropriate conditions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while reduction of the oxadiazole ring could produce amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : The compound has shown efficacy against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies reported minimum inhibitory concentration (MIC) values indicating strong antibacterial activity, suggesting its potential as a lead compound for antibiotic development .

Antifungal Properties

The compound also demonstrates antifungal activity against pathogens like Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell wall synthesis .

Antioxidant Activity

Quinazolinone derivatives have been evaluated for their antioxidant properties. Compounds with specific substituents have shown enhanced radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinone derivatives:

| Substituent | Effect on Activity |

|---|---|

| Ethoxy group | Enhances lipophilicity and bioavailability |

| Methoxy group | Contributes to antioxidant properties |

| Thioether linkage | Increases binding affinity to targets |

Case Study 1: Antibacterial Screening

A study synthesized several derivatives of quinazolinones, including the target compound. The findings revealed that modifications at the 3-position significantly influenced antibacterial potency against MRSA strains. The compound exhibited an MIC value comparable to existing antibiotics .

Case Study 2: Antioxidant Evaluation

In another research effort, various quinazolinone derivatives were tested for antioxidant activity using multiple assays (DPPH, ABTS). The results indicated that compounds with hydroxyl substituents showed superior antioxidant capabilities compared to those without .

Mechanism of Action

The mechanism of action of 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole and quinazolinone moieties could facilitate binding to these targets, leading to inhibition or modulation of their activity. The thioether linkage might also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and performance metrics:

Key Findings:

Antimicrobial Activity: The trifluoromethylbenzylthio substituent in the triazole-quinazolinone hybrid (EC50: 22.1 μg/mL against Xac) highlights the importance of electron-withdrawing groups for antibacterial potency . In contrast, the target compound’s 4-ethoxyphenyl group may favor interactions with hydrophobic bacterial membranes. Quinazolinones with alkylthio linkages (e.g., compound 6 ) show MIC values of 8–32 μg/mL against Gram-negative bacteria, suggesting the target compound’s thioether bridge could enhance membrane penetration.

Antifungal Activity :

- Triazole derivatives with dichlorophenyl/methoxyphenyl groups exhibit potent fungistatic activity (MIC <10 μg/mL against C. albicans) . The target compound’s oxadiazole ring may offer similar efficacy due to its planar structure and hydrogen-bonding capacity.

Cytotoxicity: Quinazolinone derivatives with bulky substituents (e.g., trifluoromethylbenzyl) show cytotoxicity at IC50 ~10 μM , implying that the target compound’s 3-methoxypropyl chain might reduce off-target effects by improving solubility.

Kinase Inhibition: The patent compound’s pyrazolo[3,4-d]pyrimidine moiety demonstrates that quinazolinones can be tailored for kinase inhibition . The target compound’s oxadiazole-thioether system may similarly modulate kinase active sites.

Biological Activity

The compound 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one , hereafter referred to as Compound X , is a novel quinazolinone derivative that has garnered attention due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

Synthesis of Compound X

Compound X is synthesized through a multi-step process involving the formation of the quinazolinone core and subsequent modifications to introduce the oxadiazole and thioether functionalities. The synthesis typically involves:

- Formation of the Quinazolinone Core : The initial step involves the cyclization of appropriate anilines and carbonyl compounds.

- Introduction of Oxadiazole : The oxadiazole moiety is introduced via condensation reactions involving hydrazine derivatives.

- Thioether Formation : The thioether linkage is created using thiol-reactive intermediates, which react with the quinazolinone scaffold.

This synthetic pathway allows for the incorporation of various substituents that can modulate the compound's biological activity.

Anticancer Activity

Research has shown that quinazolinone derivatives exhibit significant anticancer properties. Compound X's structural components suggest potential activity against various cancer cell lines. For instance, studies on similar quinazolinone derivatives have demonstrated:

- Cytotoxicity : Quinazolinones have shown cytotoxic effects in several cancer cell lines including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For example, a related compound exhibited IC50 values of 10 μM against PC3 cells and 12 μM against HT-29 cells .

- Mechanism of Action : These compounds often target key signaling pathways involved in cell proliferation and survival, such as inhibiting histone deacetylases or affecting EGFR-mediated signaling .

Antimicrobial Activity

Compound X may also possess antimicrobial properties similar to other quinazolinones. Studies on related compounds have indicated:

- Broad-Spectrum Activity : Quinazolinone derivatives have shown efficacy against both gram-positive and gram-negative bacteria, as well as fungi. For example, certain derivatives demonstrated good activity against Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant potential of quinazolinone derivatives has been explored extensively. Compound X's structure suggests it could exhibit significant radical scavenging activity. Research indicates that:

- Radical Scavenging : Compounds with similar structures have displayed higher antioxidant activity than standard antioxidants like ascorbic acid . The presence of hydroxyl groups in specific positions enhances this activity significantly.

Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a recent study, a series of quinazolinone derivatives were tested for their antiproliferative effects on NSCLC (non-small cell lung cancer) cell lines. Among them, a compound structurally related to Compound X demonstrated potent growth inhibition across both sensitive and resistant cell lines, suggesting its potential as a therapeutic agent in overcoming drug resistance .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of various quinazolinone derivatives, including those with oxadiazole substituents. Results indicated that some compounds exhibited strong antibacterial effects against Pseudomonas aeruginosa, highlighting their potential in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one, and how can they be addressed?

- Answer : The synthesis involves multi-step reactions requiring precise control of:

-

Oxadiazole ring formation : Cyclization of precursors (e.g., amidoximes) under reflux in ethanol or methanol, with catalysts like H<sup>+</sup> or NaHCO3 .

-

Thioether linkage : Reacting the oxadiazole-methylthiol intermediate with the quinazolinone core under inert atmosphere (N2) to prevent oxidation .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for isolating the product with >90% purity .

Table 1 : Optimized Synthetic Conditions for Key Steps

Step Solvent Catalyst Temperature Yield (%) Reference Oxadiazole formation Ethanol H<sup>+</sup> Reflux 75–85 Thioether coupling DMF None 60–70°C 60–70 Final purification Ethanol/H2O None RT 90+

Q. How can structural characterization of this compound be performed to confirm its identity?

- Answer : A combination of spectroscopic and crystallographic methods is recommended:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent integration (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH3 and δ 4.0–4.2 ppm for OCH2) .

- HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (expected [M+H]<sup>+</sup> ~530–550 g/mol) .

- X-ray crystallography : For unambiguous confirmation of the thioether linkage and oxadiazole-quinazolinone spatial arrangement .

Advanced Research Questions

Q. How do structural modifications (e.g., 4-ethoxyphenyl vs. 3,5-dimethoxyphenyl) on the oxadiazole ring affect biological activity?

- Answer : Substituent effects can be systematically studied via structure-activity relationship (SAR) :

-

Electron-donating groups (e.g., 4-ethoxy) enhance solubility but may reduce target binding affinity compared to electron-withdrawing groups (e.g., 3-chlorophenyl) .

-

Bulkier groups (e.g., 3,5-dimethoxyphenyl) sterically hinder interactions with enzymes like tyrosine kinases, as shown in docking simulations .

Table 2 : Comparative Biological Activities of Analogues

Substituent on Oxadiazole Target Enzyme IC50 (nM) Solubility (µg/mL) Reference 4-ethoxyphenyl 120 ± 15 25 ± 3 3,5-dimethoxyphenyl 450 ± 40 45 ± 5 3-chlorophenyl 85 ± 10 12 ± 2

Q. What experimental strategies resolve contradictions in solubility-stability data for this compound?

- Answer : Contradictions arise from varying solvent systems and pH conditions. A systematic approach includes:

- pH-dependent stability assays : Monitor degradation via HPLC at pH 2–9 (simulated gastrointestinal conditions) .

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without compromising stability .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and compare degradation products with controls .

Q. How can the mechanism of action be elucidated for this compound’s anti-cancer activity?

- Answer : Employ a multi-omics approach :

- Proteomics : Identify protein targets via affinity chromatography or pull-down assays using biotinylated derivatives .

- Transcriptomics : RNA-seq to analyze gene expression changes in treated cancer cells (e.g., apoptosis pathways like BAX/BCL-2) .

- Molecular dynamics (MD) simulations : Model interactions with EGFR or Aurora kinases to predict binding modes .

Methodological Considerations

Q. What are best practices for optimizing reaction yields in large-scale synthesis?

- Answer : Key considerations include:

- Catalyst screening : Test heterogeneous catalysts (e.g., bleaching earth clay) to reduce side reactions .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining >80% yield .

- In-line monitoring : Use FT-IR or Raman spectroscopy for real-time tracking of intermediate formation .

Data Interpretation Guidelines

- Contradictory bioactivity data : Cross-validate using orthogonal assays (e.g., MTT vs. clonogenic survival) to rule out false positives .

- Crystallographic ambiguity : Resolve disordered structures via low-temperature (100 K) X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.